L-Leucylglycyl-L-leucyl-L-tryptophan
Description
L-Leucylglycyl-L-leucyl-L-tryptophan is a tetrapeptide comprising leucine, glycine, leucine, and tryptophan residues. Tetrapeptides like PD142893 (CAS 155893-16-6), a structurally similar compound, are known for their roles in receptor modulation and biological signaling . L-Tryptophan derivatives, such as N-Acetyl-L-Tryptophan (CAS 1218-34-4), highlight the importance of post-translational modifications in enhancing stability and bioavailability .
Properties
CAS No. |
183670-85-1 |
|---|---|
Molecular Formula |
C25H37N5O5 |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H37N5O5/c1-14(2)9-18(26)23(32)28-13-22(31)29-20(10-15(3)4)24(33)30-21(25(34)35)11-16-12-27-19-8-6-5-7-17(16)19/h5-8,12,14-15,18,20-21,27H,9-11,13,26H2,1-4H3,(H,28,32)(H,29,31)(H,30,33)(H,34,35)/t18-,20-,21-/m0/s1 |
InChI Key |
QDXBJTMZDQEVOD-JBACZVJFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucylglycyl-L-leucyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of peptides like L-Leucylglycyl-L-leucyl-L-tryptophan often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Leucylglycyl-L-leucyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tryptophan residue, affecting the peptide’s properties.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
L-Leucylglycyl-L-leucyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Leucylglycyl-L-leucyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
Table 1: Key Properties of L-Leucylglycyl-L-leucyl-L-tryptophan and Analogs
*Estimated based on structural analogs.
Analytical Methodologies
- Detection Sensitivity : Electrochemiluminescence (ECL) methods for L-Tryptophan detection (e.g., boron-doped diamond electrodes) achieve high sensitivity (detection limits <1 µM), which may extend to its peptide derivatives with similar indole moieties .
- Quantification : HPLC remains the gold standard for peptide analysis, as outlined in L-Tryptophan research protocols . For acetylated variants like N-Acetyl-L-Tryptophan, UV-Vis spectrophotometry at 280 nm (tryptophan absorbance) is commonly employed .
Research Implications and Challenges
- Stability Concerns : Unlike N-Acetyl-L-Tryptophan, tetrapeptides like L-Leucylglycyl-L-leucyl-L-tryptophan may require lyophilization or cryopreservation to prevent degradation, as seen with PD142893 .
- Bioactivity Gaps: While L-Tryptophan’s role in neurotransmitter synthesis is well-documented , the tetrapeptide’s bioactivity remains speculative.
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